molecular formula C21H22N2O2 B15102104 3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone

3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone

Cat. No.: B15102104
M. Wt: 334.4 g/mol
InChI Key: MYNTTZVZSLKWQT-UHFFFAOYSA-N
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Description

3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, is of interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran ring, followed by the introduction of the piperazinyl ketone moiety. The general procedure includes:

    Formation of Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperazinyl Ketone: The benzofuran intermediate is then reacted with benzylpiperazine under suitable conditions to introduce the piperazinyl ketone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone is unique due to the presence of both the benzofuran and piperazinyl ketone moieties, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

3-Methylbenzo[d]furan-2-yl 4-benzylpiperazinyl ketone is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]furan moiety and a piperazine ring, which are known for their diverse pharmacological properties. The molecular formula can be represented as C20H22N2OC_{20}H_{22}N_{2}O.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, benzoxazole derivatives have shown significant cytotoxicity against various cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) . The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.

Table 1: Cytotoxicity of Compounds with Similar Structures

Compound TypeCell LineIC50 (µM)Reference
Benzoxazole derivativesA-54910
Piperazine-benzoxazole moietyMCF-715
Benzothiazole derivativesHT-2912

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism, leading to reduced proliferation.
  • Induction of Apoptosis : Many piperazine derivatives induce apoptosis in cancer cells by activating intrinsic pathways.
  • Modulation of Neurotransmitter Release : Compounds with piperazine structures can affect neurotransmitter levels, influencing both central nervous system (CNS) activity and potential antitumor effects .

Study on Anticancer Efficacy

A study evaluating the efficacy of related compounds demonstrated that certain derivatives exhibited enhanced cytotoxicity against resistant cancer cell lines. The research indicated that modifications in the chemical structure significantly influenced the biological activity, particularly in overcoming multidrug resistance (MDR) mechanisms .

Neuropharmacological Effects

Research has also explored the CNS stimulant properties of benzylpiperazine derivatives. These compounds stimulate the release of dopamine and serotonin, suggesting potential applications in treating mood disorders or enhancing cognitive function .

Table 2: Neuropharmacological Effects

CompoundEffectReference
BenzylpiperazineCNS stimulant
3-Methylbenzo[d]furanModulates neurotransmitter release

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(3-methyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C21H22N2O2/c1-16-18-9-5-6-10-19(18)25-20(16)21(24)23-13-11-22(12-14-23)15-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3

InChI Key

MYNTTZVZSLKWQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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